molecular formula C22H23N5O3S B2392441 Ethyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate CAS No. 1105212-74-5

Ethyl 2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2392441
CAS No.: 1105212-74-5
M. Wt: 437.52
InChI Key: GBVAGEYSMVXWBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

This study involves the microwave-assisted synthesis of hybrid molecules containing various moieties, including thiazole, and explores their biological activities. While the specific compound was not synthesized, similar chemical processes and structural considerations were applied. The synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some showing promising results (Başoğlu et al., 2013).

Thiazole-Aminopiperidine Hybrid Analogues

This research focused on designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study's approach to molecular hybridization and the evaluation of these compounds against tuberculosis offers insight into the potential therapeutic applications of similar structures (Jeankumar et al., 2013).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

This work outlines the synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation. The methodology and findings highlight the importance of structural modifications in enhancing biological activity, providing a framework for further exploration of similar compounds (Shafi et al., 2021).

Properties

IUPAC Name

ethyl 2-[[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-2-30-21(29)18-14-31-22(23-18)24-20(28)16-9-6-12-27(13-16)19-11-10-17(25-26-19)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,16H,2,6,9,12-13H2,1H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVAGEYSMVXWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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